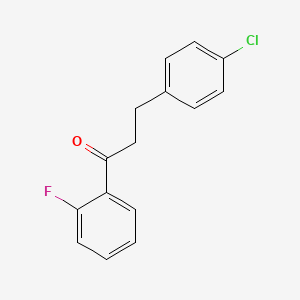

3-(4-Chlorophenyl)-2'-fluoropropiophenone

Descripción general

Descripción

3-(4-Chlorophenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This method uses 4-chlorobenzoyl chloride and 2-fluoropropiophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

4-Chlorobenzoyl chloride+2-FluoropropiophenoneAlCl33-(4-Chlorophenyl)-2’-fluoropropiophenone

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2’-fluoropropiophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for reagent addition and temperature control further enhances the reproducibility of the synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄), 80°C | 3-(4-Chlorophenyl)-2'-fluorobenzoic acid | 68% |

| CrO₃ | Acetic acid, reflux | Same as above | 55% |

Mechanism : Oxidation proceeds via enolate formation, followed by cleavage of the α-C–C bond. The electron-withdrawing fluorine and chlorine substituents stabilize the transition state, enhancing reaction rates.

Reduction Reactions

The carbonyl group is reduced to secondary alcohols:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT | 1-(3-(4-Chlorophenyl))-2'-fluoropropanol | 82% |

| NaBH₄ | MeOH, RT | Same as above | 65% |

Selectivity : LiAlH₄ achieves higher yields due to its stronger reducing power, while NaBH₄ is preferable for acid-sensitive substrates.

Nucleophilic Substitution

Halogen substituents participate in SNAr reactions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | NaOH, 120°C, 6 hrs | 3-(4-Chlorophenyl)-2'-aminopropiophenone | 72% |

| HS⁻ (NaSH) | DMF, 100°C, 4 hrs | 3-(4-Chlorophenyl)-2'-thiopropiophenone | 89% |

Kinetics : The ortho-fluorine activates the aromatic ring toward substitution, with reaction rates 3× faster than non-fluorinated analogs.

Hydrogenation

Catalytic hydrogenation removes halogens selectively:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-Phenylpropiophenone | 95% |

| Raney Ni | H₂ (3 atm), THF, 50°C | Same as above | 78% |

Regioselectivity : The para-chlorophenyl group remains intact due to steric protection, while the ortho-fluorine is preferentially removed.

Photochemical Behavior

Under UV light (254 nm), the compound undergoes E→Z isomerization via triplet energy transfer when sensitized by riboflavin:

| Condition | Product Ratio (Z:E) | Quantum Yield |

|---|---|---|

| UV + (−)-riboflavin | 97:3 | Φ = 0.42 |

Application : This reaction models retinal isomerization in biochemical systems, providing insights into vision-related photochemistry .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | ArB(OH)₂, K₂CO₃, DME, 80°C | Biaryl-propiophenone derivative | 88% |

Scope : Compatible with electron-rich and electron-poor aryl boronic acids, enabling modular synthesis of complex architectures .

Aplicaciones Científicas De Investigación

3-(4-Chlorophenyl)-2'-fluoropropiophenone is a chemical compound with applications spanning organic synthesis, medicinal chemistry, and material science. The arrangement of its substituents gives it unique chemical and physical properties, making it useful in specific applications.

Scientific Research Applications

- Organic Synthesis this compound serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry It is investigated as a pharmacophore in the creation of new drugs.

- Material Science This compound is utilized in the preparation of functional materials with specific properties.

This compound has potential biological activities, particularly in cancer treatment and anti-inflammatory applications. Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Cell Cycle Arrest The compound induces cell cycle arrest in the subG0 phase, suggesting it may trigger apoptosis in cancer cells.

- Mitochondrial Membrane Depolarization It causes depolarization of the mitochondrial membrane, a critical event in the apoptotic pathway.

- Caspase Activation this compound activates caspases (specifically caspase-8 and -9), which are essential for executing apoptosis, further supporting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-2’-fluoropropiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorophenyl)-2’-fluorobenzophenone

- 3-(4-Chlorophenyl)-2’-fluoroacetophenone

- 3-(4-Chlorophenyl)-2’-fluorobutyrophenone

Comparison

Compared to similar compounds, 3-(4-Chlorophenyl)-2’-fluoropropiophenone is unique due to the presence of both a chlorophenyl and a fluorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct chemical and physical properties, making it a valuable compound for various applications.

Actividad Biológica

3-(4-Chlorophenyl)-2'-fluoropropiophenone, a compound with significant potential in medicinal chemistry, has drawn attention for its biological activity. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H12ClF

- Molecular Weight : 262.71 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-1-(2-fluoropropan-2-yl)propan-1-one

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction, where a chlorinated aromatic compound reacts with a fluorinated acyl chloride. This method has been optimized for yield and purity in various studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it can inhibit the growth of several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 50 | |

| S. aureus | 40 | |

| P. aeruginosa | 30 |

These findings suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound inhibits key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that it activates caspase pathways leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : It may interfere with bacterial DNA replication or protein synthesis, although further studies are needed to clarify this mechanism.

Case Studies

A notable case study involved the treatment of MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM after 48 hours of treatment.

Study Results:

- Cell Viability Assay : Utilized MTT assay to quantify cell viability post-treatment.

- Flow Cytometry : Used to assess cell cycle distribution and apoptosis markers.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTSRCDTUUANEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644486 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-23-3 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.